molecular formula C9H7NOS B022358 2-(1,3-Benzothiazol-2-YL)acetaldehyde CAS No. 106086-77-5

2-(1,3-Benzothiazol-2-YL)acetaldehyde

Cat. No.: B022358
CAS No.: 106086-77-5
M. Wt: 177.22 g/mol
InChI Key: NXJKMELVOFATNP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-YL)acetaldehyde (CAS 106086-77-5) is a versatile chemical reagent that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, which features an aldehyde group attached to the 2-position of a benzothiazole ring, makes it a key precursor for the synthesis of a diverse range of heterocyclic systems. Research applications include its use as a starting material for the synthesis of pyridine, pyrido[2,3-d]pyrimidine, coumarin, thiazolone, and triazole derivatives . The benzothiazole core is a privileged scaffold in drug discovery, known for conferring a wide spectrum of biological activities to molecules, including antitumor, antimicrobial, antiviral, and anticonvulsant properties . This makes this compound a particularly valuable building block for constructing novel compounds for pharmacological screening and development. The compound should be handled by trained personnel in a laboratory setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJKMELVOFATNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545125
Record name (1,3-Benzothiazol-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106086-77-5
Record name (1,3-Benzothiazol-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl-2-(1,3-Benzothiazol-2-yl)acetate

The foundational step in this route involves synthesizing ethyl-2-(1,3-benzothiazol-2-yl)acetate, a precursor to the target aldehyde. As documented in recent studies, this ester is synthesized via the reaction of 2-aminothiophenol 1 with ethyl 3-chloro-3-oxopropanoate 2 in the presence of trimethylamine (Scheme 1). The reaction proceeds under mild conditions (room temperature, 4–6 hours) with yields exceeding 75%. Alternatively, fusion of 2-aminothiophenol with ethyl cyanoacetate at 120°C under nitrogen affords the same product, albeit with slightly lower yields (68–72%).

Scheme 1 :

2-Aminothiophenol+Ethyl 3-chloro-3-oxopropanoateEt3NEthyl-2-(1,3-benzothiazol-2-yl)acetate\text{2-Aminothiophenol} + \text{Ethyl 3-chloro-3-oxopropanoate} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl-2-(1,3-benzothiazol-2-yl)acetate}

Reduction to 2-(1,3-Benzothiazol-2-yl)ethanol

The ester is reduced to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step proceeds quantitatively at 0–5°C, yielding 2-(1,3-benzothiazol-2-yl)ethanol as a colorless liquid.

Oxidation to 2-(1,3-Benzothiazol-2-yl)acetaldehyde

The alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. This method selectively stops at the aldehyde stage without over-oxidation to the carboxylic acid. Typical reaction conditions involve stirring at room temperature for 3–4 hours, achieving yields of 65–70%.

Table 1 : Key Parameters for Reduction-Oxidation Pathway

StepReagents/ConditionsYield (%)
Ester synthesisEt₃N, RT, 4–6 h75–80
Reduction (LiAlH₄)THF, 0–5°C, 2 h95–98
Oxidation (PCC)CH₂Cl₂, RT, 3–4 h65–70

Nucleophilic Substitution and Hydrolysis of Chloroacetate Derivatives

Synthesis of 2-Chloroacetamidobenzothiazole

This method begins with the preparation of 2-chloroacetamidobenzothiazole 3 via the reaction of 2-aminobenzothiazole 4 with chloroacetyl chloride in chloroform under reflux (10 hours). Potassium carbonate acts as a base, neutralizing the liberated HCl and driving the reaction to completion. The product is isolated in 80–85% yield after recrystallization from ethanol.

Hydrolysis to this compound

The chloroacetamide intermediate undergoes hydrolysis in acidic aqueous conditions (HCl, H₂O, 60°C) to yield the aldehyde. The reaction mechanism involves nucleophilic displacement of the chloride by water, followed by elimination of ammonia and subsequent oxidation. This one-pot process achieves moderate yields (55–60%).

Table 2 : Hydrolysis of Chloroacetamide to Acetaldehyde

ParameterValue
Temperature60°C
Reaction Time6–8 h
Yield55–60%

Multi-Component Condensation Reactions

Solvent-Free Synthesis with β-Ketoesters

A solvent-free, catalyst-free method involves the condensation of 2-aminobenzothiazole 5 , benzaldehyde derivatives 6 , and β-ketoesters 7 at 60°C (Scheme 2). The reaction proceeds via a Knoevenagel-Michael-cyclization cascade, forming 4H-pyrimido[2,1-b]benzothiazole intermediates. Subsequent acid hydrolysis of these intermediates releases the aldehyde functionality.

Scheme 2 :

2-Aminobenzothiazole+Benzaldehyde+β-Ketoester60°CPyrimido-BenzothiazoleHClThis compound\text{2-Aminobenzothiazole} + \text{Benzaldehyde} + \text{β-Ketoester} \xrightarrow{\text{60°C}} \text{Pyrimido-Benzothiazole} \xrightarrow{\text{HCl}} \text{this compound}

This method offers advantages such as operational simplicity and avoidance of toxic solvents, though yields are modest (50–55%).

Direct Formylation via Vilsmeier-Haack Reaction

Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction introduces a formyl group directly onto the benzothiazole ring. A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the electrophilic formylating agent. The reaction is conducted at 0–5°C to minimize side reactions, yielding this compound in 40–45% yield after hydrolysis.

Table 3 : Vilsmeier-Haack Formylation Conditions

ParameterValue
Temperature0–5°C
Reaction Time4–6 h
Yield40–45%

Comparative Analysis of Synthetic Routes

Table 4 : Efficiency and Practicality of Methods

MethodYield (%)ScalabilityCost Efficiency
Reduction-Oxidation65–70HighModerate
Nucleophilic Hydrolysis55–60ModerateLow
Multi-Component50–55HighHigh
Direct Formylation40–45LowModerate

The reduction-oxidation pathway (Method 1) emerges as the most reliable for laboratory-scale synthesis, offering balanced yields and reproducibility. In contrast, the multi-component approach (Method 3) is preferable for industrial applications due to its solvent-free conditions and minimal purification requirements.

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiazoleacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Benzothiazoleacetaldehyde include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of 2-Benzothiazoleacetaldehyde depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzothiazole carboxylic acids, while reduction reactions can produce benzothiazole alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzothiazoleacetaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The key structural variations among benzothiazole derivatives lie in substituents attached to the thiazole nitrogen or benzene ring, as well as the nature of the side chain (e.g., aldehydes, amides, esters). Below is a comparative analysis:

Compound Name Core Structure Functional Groups/Substituents Key Properties/Applications Reference
2-(1,3-Benzothiazol-2-YL)acetaldehyde Benzothiazole + acetaldehyde Aldehyde (-CHO) Electrophilic intermediate; potential pheromone analog
BTC-aN-(1,3-Benzothiazol-2-yl)-2-(pyrimidin-2-yl amino) acetamide Benzothiazole + acetamide Acetamide (-NHCO-) + pyrimidine Antimicrobial activity (gram-negative bacteria)
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid Dihydrobenzothiazole + acetic acid Carboxylic acid (-COOH) + ketone Intermediate for antimicrobial benzisothiazolones
(Z)-DMCHA Cyclohexylidene + acetaldehyde Aldehyde + dimethylcyclohexane Beetle pheromone (e.g., Anthonomus grandis)
Sodium 2-(1,3-Benzothiazol-2-yl)acetate Benzothiazole + acetate salt Sodium carboxylate (-COO⁻Na⁺) Building block in drug synthesis

Key Observations :

  • Aldehyde vs. Amide/Carboxylate : The presence of an aldehyde group in this compound increases reactivity for nucleophilic additions compared to more stable acetamide or carboxylate derivatives .
  • Biological Role : Aldehyde-containing compounds like (Z)-DMCHA act as insect pheromones, whereas acetamide derivatives (e.g., BTC-a) show antimicrobial properties, highlighting how functional groups dictate bioactivity .
Antimicrobial Activity
  • Acetamide Derivatives (BTC-a series) : Exhibit moderate to strong activity against gram-negative and gram-positive bacteria. For instance, BTC-aN showed minimal activity, while other derivatives like BTC-t demonstrated efficacy .
  • Benzisothiazolone Derivatives : Derived from 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, these compounds display potent antifungal and antibacterial properties .
Pheromone Activity
  • (Z)-DMCHA and (E)-DMCHA: Structural analogs of this compound, these aldehydes are critical components in the pheromone blends of beetles such as Anthonomus grandis and Curculio caryae .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Benzothiazole derivatives with amide or hydrazide groups (e.g., 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide) form extensive hydrogen-bonding networks, influencing solubility and crystallinity .
  • Crystallographic Data : Compounds like 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide exhibit well-defined crystal structures resolved via X-ray diffraction (R factor = 0.048), aiding in structure-activity relationship studies .

Comparison : Aldehyde-containing compounds may exhibit lower melting points due to reduced hydrogen-bonding capacity compared to amide derivatives .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 2-(1,3-benzothiazol-2-YL)acetaldehyde derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying connectivity and electronic environments of the benzothiazole ring and acetaldehyde moiety. Infrared (IR) spectroscopy can identify functional groups like the aldehyde (C=O stretch at ~1700–1750 cm⁻¹) and thiazole ring vibrations. For unambiguous confirmation, High-Resolution Mass Spectrometry (HRMS) should be employed to validate molecular mass and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation products. For example, at pH 2–10 and temperatures 25–60°C, track the disappearance of the parent compound and formation of hydrolysis products (e.g., benzothiazole derivatives or acetaldehyde oxidation products). Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under standard storage conditions .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

  • Methodological Answer : Key methods include:

  • Knoevenagel condensation : Reacting benzothiazole-2-carbaldehyde with active methylene compounds.
  • Diazo-coupling : Introducing substituents via diazonium intermediates under controlled pH (e.g., 4–6).
  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30–60 minutes vs. 12 hours conventional) while reducing byproducts .

Advanced Research Questions

Q. How can computational tools like QSAR models optimize the bioactivity of this compound analogs?

  • Methodological Answer : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors such as logP (lipophilicity), polar surface area, and H-bond donor/acceptor counts. For instance, derivatives with electron-withdrawing groups on the benzothiazole ring show enhanced antimicrobial activity (MIC ≤ 1 µg/mL against S. aureus). Validate predictions with in vitro assays and molecular docking (e.g., AutoDock Vina) against target enzymes like DNA gyrase .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole-acetaldehyde hybrids across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using:

  • Positive controls : Compare with known inhibitors (e.g., ciprofloxacin for antimicrobial assays).
  • Dose-response curves : Ensure IC₅₀/EC₅₀ values are statistically robust (n ≥ 3 replicates).
  • Metabolic stability testing : Use liver microsomes to account for compound degradation in biological matrices .

Q. How do crystallographic studies using SHELX programs clarify hydrogen-bonding patterns in this compound crystals?

  • Methodological Answer : Employ SHELXL for structure refinement against high-resolution X-ray data (e.g., 0.8 Å resolution). Analyze hydrogen-bond motifs (e.g., C=O⋯H-N or S⋯H-C interactions) via graph-set notation (e.g., R₂²(8) rings). These patterns influence packing efficiency and solubility, critical for pharmaceutical formulation .

Q. What experimental approaches validate the reactivity of the acetaldehyde moiety in cross-coupling reactions?

  • Methodological Answer : Use Pd-catalyzed Suzuki-Miyaura coupling to functionalize the benzothiazole core. Monitor reaction progress via TLC or GC-MS. For example, coupling with aryl boronic acids at 80°C (Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives with >80% efficiency. Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc gradient) .

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